5-Iodovanillin

Catalog No.
S1891938
CAS No.
5438-36-8
M.F
C8H7IO3
M. Wt
278.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Iodovanillin

CAS Number

5438-36-8

Product Name

5-Iodovanillin

IUPAC Name

4-hydroxy-3-iodo-5-methoxybenzaldehyde

Molecular Formula

C8H7IO3

Molecular Weight

278.04 g/mol

InChI

InChI=1S/C8H7IO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3

InChI Key

FBBCSYADXYILEH-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C=O)I)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)O

5-Iodovanillin is an iodinated derivative of vanillin, characterized by the molecular formula C₈H₇IO₃ and a molecular weight of approximately 278.05 g/mol. It appears as a tan, shiny solid with a pleasant aroma, making it notable not only for its chemical properties but also for its sensory attributes . The compound contains an iodine atom at the fifth position of the vanillin structure, which enhances its reactivity and potential applications in organic synthesis.

Precursor for further synthesis:

One of the main applications of 5-Iodovanillin is as a starting material for the synthesis of more complex molecules. Due to the presence of the reactive iodine group, 5-Iodovanillin can undergo various chemical reactions to create new compounds. For instance, it serves as a precursor for the synthesis of 5-Iodoacetovanillone []. This compound finds use in various scientific studies, but its specific applications are beyond the scope of this response.

Teaching tool in organic chemistry:

Another interesting application of 5-Iodovanillin lies in its use as a teaching tool in organic chemistry laboratories. The iodination of vanillin to form 5-Iodovanillin is a well-established reaction that demonstrates several key concepts in organic chemistry. This reaction highlights:

  • Regioselectivity: The reaction selectively introduces the iodine atom at a specific position on the vanillin molecule (position 5).
  • Green chemistry principles: The iodination process can be performed using environmentally friendly reagents like potassium iodide and Oxone® in water, showcasing sustainable laboratory practices.
  • Purification techniques: Recrystallization of 5-Iodovanillin allows students to practice separation and purification techniques, a crucial skill in organic chemistry.
, primarily due to the presence of the iodine atom and functional groups such as aldehyde and hydroxyl. One significant reaction is the Suzuki-Miyaura coupling, where 5-iodovanillin reacts with aryl boronic acids to form biaryl compounds. This reaction typically occurs in an aqueous medium and requires catalysts like palladium .

Other reactions include nucleophilic substitutions and electrophilic aromatic substitutions, wherein the iodine atom can be replaced or participate in further transformations.

The synthesis of 5-iodovanillin can be achieved through several methods:

  • Iodination of Vanillin: This is typically accomplished using iodine or iodides in the presence of oxidizing agents.
  • Suzuki-Miyaura Coupling: Following the iodination step, 5-iodovanillin can be utilized in coupling reactions with aryl boronic acids to create more complex molecules .
  • Oxidative Reactions: Other synthetic routes may involve oxidative conditions that selectively introduce iodine into the vanillin structure.

5-Iodovanillin finds applications across various domains:

  • Organic Synthesis: It serves as a key intermediate in synthesizing more complex organic molecules.
  • Pharmaceuticals: Its potential anti-cancer properties make it a candidate for drug development.
  • Flavoring Agents: Due to its pleasant aroma, it can be used in food flavoring and fragrance formulations.

Studies on the interactions of 5-iodovanillin highlight its reactivity with various nucleophiles and electrophiles. Its ability to form stable complexes with certain metal ions has also been explored, indicating potential applications in coordination chemistry. Furthermore, research into its interactions with biological macromolecules suggests possible mechanisms for its biological activity .

5-Iodovanillin shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
VanillinParent compoundLacks iodine; primarily used as a flavoring agent.
IodovanillinDirectly relatedContains iodine but lacks additional functional groups found in 5-iodovanillin.
4-IodovanillinIsomerIodine at a different position; may exhibit different reactivity patterns.
3-IodovanillinIsomerSimilar structure but different position of iodine; potential for different biological activity.

The uniqueness of 5-iodovanillin lies in its specific substitution pattern and resultant reactivity profile, making it suitable for targeted applications in organic synthesis and medicinal chemistry.

5-Iodovanillin, bearing the Chemical Abstracts Service registry number 5438-36-8, possesses the molecular formula C₈H₇IO₃ and a molecular weight of 278.04 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 4-hydroxy-3-iodo-5-methoxybenzaldehyde. This designation clearly indicates the positions of the functional groups on the benzene ring: a hydroxyl group at position 4, an iodine atom at position 3, a methoxy group at position 5, and an aldehyde group at position 1.

The compound exhibits several alternative names and synonyms commonly used in chemical literature and commercial applications. These include 5-iodovanillin, benzaldehyde 4-hydroxy-3-iodo-5-methoxy-, 3-methoxy-4-hydroxy-5-iodobenzaldehyde, and 5-iodovanilline. The structural representation in Simplified Molecular Input Line Entry System notation is recorded as COC1=C(C(=CC(=C1)C=O)I)O, which clearly depicts the molecular connectivity.

Physical characterization reveals 5-iodovanillin as a yellow crystalline powder with a melting point ranging from 180 to 184 degrees Celsius. The compound demonstrates limited water solubility, a property typical of halogenated aromatic compounds. Commercial suppliers typically offer the compound at purity levels of 96 to 97 percent, with quality control measurements conducted using High Performance Liquid Chromatography methods.

PropertyValueReference
Molecular FormulaC₈H₇IO₃
Molecular Weight278.04 g/mol
Melting Point180-184°C
Physical FormYellow Crystalline Powder
Purity (Commercial)96-97%
Water SolubilityLimited

Historical Development and Discovery

The development of 5-iodovanillin synthesis can be traced through several decades of research focused on halogenated vanillin derivatives. Early investigations into vanillin modification were driven by the need to create more reactive intermediates for pharmaceutical and industrial applications. The compound gained particular attention as researchers recognized that iodinated aromatic compounds exhibited superior reactivity compared to their chlorinated or brominated counterparts in various chemical transformations.

Patent literature from the 1980s documents systematic approaches to synthesize 5-iodovanillin as part of broader programs to develop efficient routes to hydroxyvanillin derivatives. These early methods involved iodination of vanillin using sodium triiodide solutions prepared in situ from sodium iodide and iodine. The recognition that 5-iodovanillin could undergo facile hydrolysis to produce 5-hydroxyvanillin made it an attractive synthetic intermediate, particularly for applications requiring the trimethoxybenzaldehyde framework.

Significant advancement in 5-iodovanillin chemistry occurred through the work of Canadian researchers in the 1960s, who developed copper-catalyzed hydrolysis procedures for converting the compound to 5-hydroxyvanillin. This research established the foundation for modern synthetic approaches and demonstrated the compound's utility as a key intermediate in lignin model compound synthesis. The development of reproducible catalytic systems marked a crucial milestone in making 5-iodovanillin chemistry accessible for broader synthetic applications.

More recent developments have focused on environmentally sustainable synthesis methods. Contemporary research has established green chemistry protocols using oxidizing agents like Oxone and potassium iodide in aqueous media, replacing traditional harsh reaction conditions. These modern approaches reflect the evolution of synthetic chemistry toward more sustainable practices while maintaining the efficiency and selectivity required for practical applications.

Role in Organic Synthesis

5-Iodovanillin serves as a pivotal intermediate in numerous synthetic pathways, particularly those targeting complex aromatic compounds with pharmaceutical relevance. The enhanced reactivity of the carbon-iodine bond compared to other halogenated vanillin derivatives makes this compound exceptionally valuable for nucleophilic substitution reactions. This reactivity advantage has been exploited in the synthesis of 5-hydroxyvanillin through copper-catalyzed hydrolysis reactions using sodium hydroxide solutions.

The transformation of 5-iodovanillin to 5-hydroxyvanillin represents one of its most significant synthetic applications. This conversion proceeds under reflux conditions in strong sodium hydroxide solutions with copper catalysis, achieving yields of 65 to 70 percent. The resulting 5-hydroxyvanillin serves as a crucial precursor for synthesizing 3,4,5-trimethoxybenzaldehyde, a compound of considerable importance in pharmaceutical chemistry. This synthetic pathway demonstrates the compound's role in constructing complex aromatic systems with multiple methoxy substituents.

Contemporary research has expanded the synthetic utility of 5-iodovanillin through metal-catalyzed coupling reactions. Suzuki-Miyaura coupling procedures have been developed using 5-iodovanillin with various boronic acids to create carbon-carbon bonds, enabling the construction of diverse aromatic frameworks. These reactions typically employ palladium catalysts in aqueous media, aligning with green chemistry principles while maintaining high synthetic efficiency.

The compound has found particular application in the synthesis of heterocyclic compounds and pharmaceutical intermediates. Research has demonstrated its utility in preparing substituted pyrimidines with antimicrobial activity against Bacillus anthracis. Additionally, 5-iodovanillin serves as a starting material for synthesizing vanilloid receptor antagonists, including 5-iodoresiniferatoxin, highlighting its importance in medicinal chemistry applications.

Synthetic ApplicationProduct TypeTypical YieldReference
Copper-catalyzed hydrolysis5-Hydroxyvanillin65-70%
Suzuki-Miyaura couplingBiaryl compoundsVariable
Heterocycle synthesisPyrimidine derivativesVariable
Ether synthesis5-Iodovanillin ethersVariable

Educational applications have also emerged as an important aspect of 5-iodovanillin chemistry. The compound has been incorporated into undergraduate organic chemistry curricula as a model substrate for teaching electrophilic aromatic substitution and cross-coupling reactions. These educational implementations typically involve two-step synthetic sequences starting from vanillin, first conducting iodination followed by coupling reactions, providing students with hands-on experience in modern synthetic methodology while emphasizing green chemistry principles.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5438-36-8

Wikipedia

5-Iodovanillin

General Manufacturing Information

Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-: INACTIVE

Dates

Modify: 2023-08-16

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